molecular formula C4H6OS2 B094820 4,4-Bis(sulfanyl)but-3-en-2-one CAS No. 17666-68-1

4,4-Bis(sulfanyl)but-3-en-2-one

Cat. No.: B094820
CAS No.: 17666-68-1
M. Wt: 134.2 g/mol
InChI Key: MTMYYTFNVINSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis(sulfanyl)but-3-en-2-one is a chemical compound of interest in medicinal chemistry research. While specific studies on this exact molecule are limited, research on its structural analogs provides strong direction for its potential applications. One closely related compound, 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, was specifically designed as a novel bifunctional antimelanoma agent . This suggests that this compound may share a similar research value as a potential cytotoxic agent. The proposed mechanism of action for such compounds is dual-functional. They are designed to incorporate a tyrosinase-activatable moiety, which can be targeted by enzymes overexpressed in certain cancer cells, alongside a glutathione (GSH)-reactive α,β-unsaturated carbonyl group . This structure allows the compound to act as a substrate for tyrosinase and to react quickly with GSH at physiological pH, potentially inducing significant cytotoxic activity in targeted cells . This makes derivatives of sulfanylbutenone a valuable scaffold for researchers investigating new pathways in oncology and developing novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

17666-68-1

Molecular Formula

C4H6OS2

Molecular Weight

134.2 g/mol

IUPAC Name

(Z)-3-hydroxybut-2-enedithioic acid

InChI

InChI=1S/C4H6OS2/c1-3(5)2-4(6)7/h2,5H,1H3,(H,6,7)/b3-2-

InChI Key

MTMYYTFNVINSFF-UHFFFAOYSA-N

SMILES

CC(=CC(=S)S)O

Isomeric SMILES

CC(=O)C=C(S)S

Canonical SMILES

CC(=O)C=C(S)S

Synonyms

Crotonic acid, 3-hydroxydithio-, (Z)- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4,4-Bis(sulfanyl)but-3-en-2-one

Compound Name Substituents Source/Application Key Findings
4,4-Bis(methylthio)but-3-en-2-one -SCH₃ at C4 and C4 Synthetic (Medicinal Chemistry) Intermediate for JAK2 inhibitor BMS-911543; enables regioselective pyrazole synthesis via hydrazine condensation .
4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one -S-(4-hydroxyphenyl) at C4 Antimelanoma Agent Exhibits bifunctional antimelanoma activity; designed for dual targeting of tyrosinase and redox pathways .
(E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one -S-(5-hydroxymethylfuran) at C4 Natural Product (Solanum muricatum) Isolated from人参果; contributes to antioxidant activity in ethanol extracts .
(E)-4-[5-(Methoxymethyl)furan-2-yl]but-3-en-2-one -S-(5-methoxymethylfuran) at C4 Natural Product (Solanum muricatum) Structural variant of compound 22; enhances solubility and bioavailability .
(3E,3′E)-4,4′-(1,4-Phenylene)bis(but-3-en-2-one) Dimeric butenone linked via phenylene Synthetic Polymer Intermediate Used in continuous-flow synthesis of coumalic acid derivatives; exhibits planar conjugation for π-π stacking .

Comparative Advantages and Limitations

Compound Advantages Limitations
4,4-Bis(methylthio)but-3-en-2-one High regioselectivity in heterocycle synthesis Requires Boc-protection strategies to avoid isomers
4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one Dual therapeutic targeting Limited solubility in nonpolar solvents
Furan-Substituted Analogues Natural origin; low cytotoxicity Moderate antioxidant potency vs. synthetic analogs
Phenylene-Linked Dimers Enhanced conjugation for materials science Complex synthesis requiring flow chemistry setups

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